1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine 1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine
Brand Name: Vulcanchem
CAS No.: 946419-01-8
VCID: VC2697974
InChI: InChI=1S/C14H18N4OS/c1-19-12-4-2-3-11(9-12)10-13-16-14(20-17-13)18-7-5-15-6-8-18/h2-4,9,15H,5-8,10H2,1H3
SMILES: COC1=CC=CC(=C1)CC2=NSC(=N2)N3CCNCC3
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol

1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine

CAS No.: 946419-01-8

Cat. No.: VC2697974

Molecular Formula: C14H18N4OS

Molecular Weight: 290.39 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine - 946419-01-8

Specification

CAS No. 946419-01-8
Molecular Formula C14H18N4OS
Molecular Weight 290.39 g/mol
IUPAC Name 3-[(3-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Standard InChI InChI=1S/C14H18N4OS/c1-19-12-4-2-3-11(9-12)10-13-16-14(20-17-13)18-7-5-15-6-8-18/h2-4,9,15H,5-8,10H2,1H3
Standard InChI Key VITPKHYCLSPTJG-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC2=NSC(=N2)N3CCNCC3
Canonical SMILES COC1=CC=CC(=C1)CC2=NSC(=N2)N3CCNCC3

Introduction

Chemical Structure and Properties

Structural Features

The molecular architecture of 1-[3-(3-Methoxy-benzyl)- thiadiazol-5-yl]-piperazine comprises three principal components that contribute to its pharmacological properties:

  • A piperazine ring: A six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, which provides basic sites for potential hydrogen bonding and molecular interactions.

  • A thiadiazole moiety: A five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms, known for contributing to diverse biological activities.

  • A 3-methoxy-benzyl group: A substituted aromatic ring that may influence the compound's lipophilicity and receptor-binding characteristics.

The combination of these structural elements creates a unique molecular scaffold that enables specific interactions with biological targets, particularly enzymes involved in DNA replication processes.

Synthesis and Chemical Reactivity

Chemical Transformations

The chemical reactivity of 1-[3-(3-Methoxy-benzyl)- thiadiazol-5-yl]-piperazine is largely determined by its constituent functional groups. The compound can potentially participate in various chemical transformations:

  • N-alkylation reactions: The secondary amine in the piperazine ring can undergo reactions with alkyl halides or other electrophiles.

  • Acylation processes: The nitrogen atoms in both the piperazine and thiadiazole moieties can react with acyl chlorides or anhydrides.

  • Complexation with metal ions: The nitrogen and sulfur atoms provide potential coordination sites for metal complexation.

  • Oxidation or reduction reactions: The thiadiazole ring and other functional groups may undergo redox transformations under appropriate conditions.

These chemical characteristics provide opportunities for further derivatization and structural modification to potentially enhance biological activities or physicochemical properties.

Biological Activities

Anticancer Properties

One of the most significant biological activities of 1-[3-(3-Methoxy-benzyl)- thiadiazol-5-yl]-piperazine is its potential anticancer effects. The compound demonstrates the ability to inhibit key enzymes involved in DNA replication, making it a valuable candidate for cancer therapy. This enzyme inhibition property is crucial for preventing the proliferation of cancer cells by interfering with fundamental processes in cell division.

The compound may also promote apoptosis (programmed cell death) in cancer cells, which represents another critical mechanism for anticancer agents. By activating apoptotic pathways, the compound could potentially eliminate malignant cells while minimizing damage to normal tissues.

The specific molecular mechanisms underlying these anticancer effects likely involve interactions between the compound's structural elements and specific proteins involved in cellular proliferation processes. The thiadiazole moiety, in particular, may play a crucial role in these interactions, as thiadiazole-containing compounds have been widely reported to exhibit anticancer properties.

Research Applications and Future Perspectives

Current Research Status

Current research on 1-[3-(3-Methoxy-benzyl)- thiadiazol-5-yl]-piperazine has primarily focused on exploring its potential in medicinal chemistry, particularly in oncology. Studies have highlighted the compound's promising enzyme inhibition properties related to DNA replication processes, positioning it as a candidate for cancer therapy development.

Table 2: Current Research Applications

Research AreaKey FocusPotential Impact
OncologyEnzyme inhibition in DNA replicationDevelopment of novel anticancer agents
Medicinal ChemistryStructure-activity relationshipsUnderstanding pharmacophore requirements
Drug DevelopmentOptimization of biological activitiesCreation of more potent derivatives

The compound's thermal stability, reactivity, and biological efficacy in various disease models remain subjects of ongoing investigation, suggesting that research in this area is still in relatively early stages with significant potential for expansion.

Future Research Directions

The unique structural features and promising biological activities of 1-[3-(3-Methoxy-benzyl)- thiadiazol-5-yl]-piperazine suggest several promising avenues for future research:

  • Structure-Activity Relationship (SAR) studies to investigate how modifications to different structural components affect biological activities, potentially leading to more potent and selective derivatives.

  • Mechanistic investigations to elucidate the precise molecular interactions and biochemical pathways through which the compound exerts its anticancer and potential antimicrobial effects.

  • Development of analog libraries with systematic variations in the piperazine, thiadiazole, and methoxy-benzyl moieties to identify compounds with enhanced properties.

  • Expanded biological screening to evaluate the compound's activity against a broader range of cancer cell lines, bacterial strains, and other potential therapeutic targets.

  • Pharmacokinetic and toxicological assessments to determine the compound's ADME (absorption, distribution, metabolism, excretion) profile and safety characteristics.

  • Computational studies, including molecular docking and simulation analyses, to predict interactions with specific molecular targets and guide optimization efforts.

These research directions could significantly advance our understanding of this compound's therapeutic potential and contribute to the development of novel pharmaceutical agents.

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